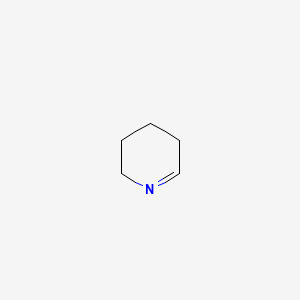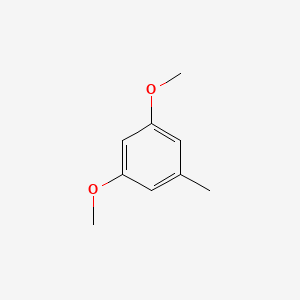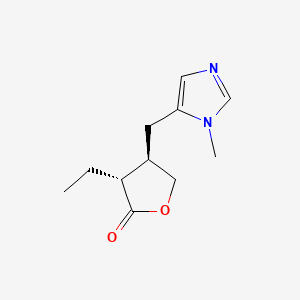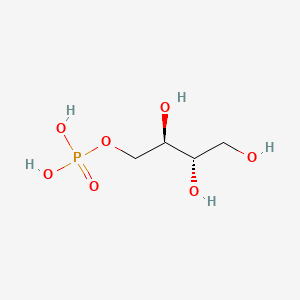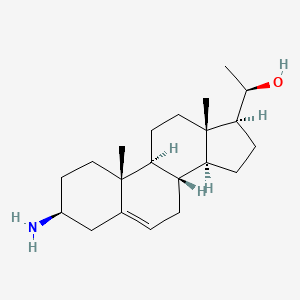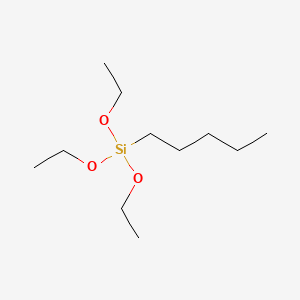
Pentyltriethoxysilane
Vue d'ensemble
Description
Pentyltriethoxysilane is a chemical compound with the formula C11H26O3Si . It is also known by other names such as Amyltriethoxysilane and Triethoxypentylsilane .
Molecular Structure Analysis
The molecular structure of Pentyltriethoxysilane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 40 bonds, including 14 non-H bonds and 10 rotatable bonds .
Physical And Chemical Properties Analysis
Pentyltriethoxysilane has a molecular weight of 234.4078 . It is a liquid substance . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .
Applications De Recherche Scientifique
Application in the Field of Chemistry
Summary of the Application
Pentyltriethoxysilane is a type of silane, which is a compound containing a silicon atom bonded to hydrogen and other elements . Silanes are used in a variety of applications, including as coupling agents in adhesives and sealants, as well as in the production of silicones .
Methods of Application or Experimental Procedures
In one study, Pentyltriethoxysilane was used in the selective synthesis of triethoxysilane and tetraethoxysilane through a direct reaction between ethanol and silicon . This reaction was catalyzed by CuCl and metallic Cu0 nanoparticles in a fixed-bed reactor .
Results or Outcomes
The study found that when the CuCl/Si mixture was pretreated in a N2 stream, metallic Cu0 phase appeared at 260–500°C and Cu3Si phase appeared at 280–500°C . When the CuCl/Si mixture was pretreated at 240–300°C, triethoxysilane was favorably formed, while pretreated at 500°C, tetraethoxysilane was favorably formed . The study concluded that small-sized CuCl exhibited higher catalytic activity than the larger one .
Application in the Synthesis of Core-Enlarged Perylene Dyes
Summary of the Application
Pentyltriethoxysilane can be used in the synthesis of core-enlarged perylene dyes . Perylene dyes are known for their high chemical and photochemical stability, high molar absorptivities, and fluorescence quantum yields . They also offer wide possibilities for chemical functionalisation via the introduction of hydrophobic or hydrophilic substituents, electron donors or acceptors, and functional groups for attachment to polymers or biomolecules .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for using Pentyltriethoxysilane in the synthesis of core-enlarged perylene dyes are not detailed in the source . However, it is likely that Pentyltriethoxysilane is used as a reagent in the chemical synthesis process.
Results or Outcomes
The results or outcomes of using Pentyltriethoxysilane in the synthesis of core-enlarged perylene dyes are not specified in the source . However, the use of Pentyltriethoxysilane likely contributes to the high chemical and photochemical stability, high molar absorptivities, and fluorescence quantum yields of the resulting perylene dyes .
Safety And Hazards
Orientations Futures
While specific future directions for Pentyltriethoxysilane are not mentioned in the search results, one paper discusses its use in creating composites with polyhexafluoropropylene, one of the most indifferent and adhesion-lacking polymers existing . This suggests potential applications in the development of new materials and technologies.
Propriétés
IUPAC Name |
triethoxy(pentyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O3Si/c1-5-9-10-11-15(12-6-2,13-7-3)14-8-4/h5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVAUDREWWXPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042491 | |
| Record name | Triethoxypentylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentyltriethoxysilane | |
CAS RN |
2761-24-2 | |
| Record name | Pentyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2761-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Pentyltriethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002761242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxypentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethoxypentylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxypentylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTYLTRIETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFV7IN6V4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



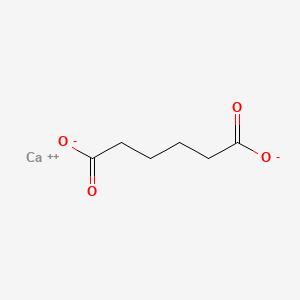
![2-bromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218922.png)
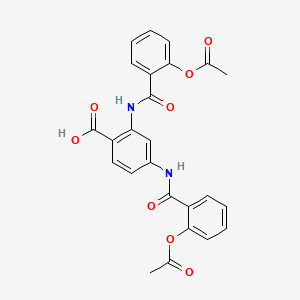
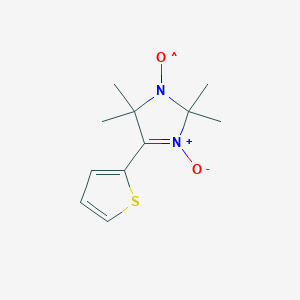
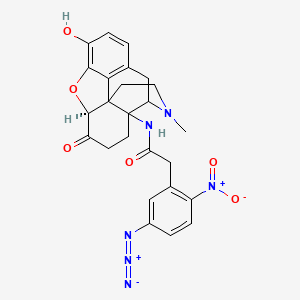
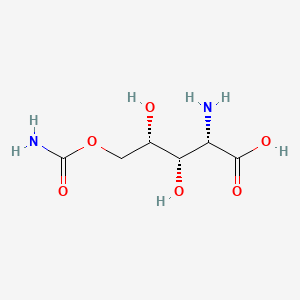
![4-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1218930.png)
![[2-(Hexan-2-yl)-2-(11-methoxy-11-oxoundecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B1218933.png)
